molecular formula C14H21ClFNO B1397387 2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219967-69-7

2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397387
CAS No.: 1219967-69-7
M. Wt: 273.77 g/mol
InChI Key: COCLPDJQGFJPBF-UHFFFAOYSA-N
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Description

2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a fluorobenzyl group, and an ethoxy linkage, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 2-fluorobenzyl alcohol through the fluorination of benzyl alcohol.

    Etherification: The 2-fluorobenzyl alcohol is then reacted with ethylene oxide to form 2-(2-fluorobenzyloxy)ethanol.

    Piperidine Introduction: The 2-(2-fluorobenzyloxy)ethanol is subsequently reacted with piperidine under basic conditions to form the desired product.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(2-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

IUPAC Name

2-[2-[(2-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-14-7-2-1-5-12(14)11-17-10-8-13-6-3-4-9-16-13;/h1-2,5,7,13,16H,3-4,6,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCLPDJQGFJPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-69-7
Record name Piperidine, 2-[2-[(2-fluorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 3
2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 4
2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 5
2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 6
2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

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